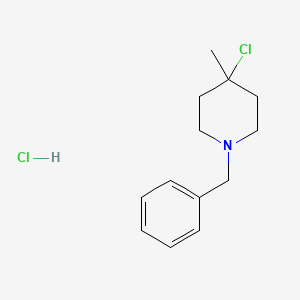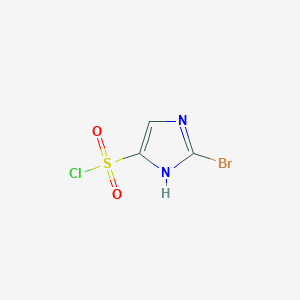
2-bromo-1H-imidazole-5-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1H-imidazole-5-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position and a sulfonyl chloride group at the 5-position of the imidazole ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-imidazole-5-sulfonyl chloride typically involves the bromination of 1H-imidazole followed by sulfonylation. One common method includes the reaction of 1H-imidazole with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 2-position. The resulting 2-bromo-1H-imidazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-1H-imidazole-5-sulfonyl chloride can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of automated systems ensures consistent quality and minimizes the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-1H-imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Coupling reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Oxidation and reduction: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different imidazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling reactions: Palladium catalysts are often used in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Sulfonamide derivatives: Formed from nucleophilic substitution reactions.
Coupled products: Formed from cross-coupling reactions, leading to various substituted imidazoles.
Oxidized or reduced imidazoles: Formed from oxidation or reduction reactions.
Wissenschaftliche Forschungsanwendungen
2-bromo-1H-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-bromo-1H-imidazole-5-sulfonyl chloride depends on its specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide derivatives. In coupling reactions, the bromine atom participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The imidazole ring can also interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-1H-imidazole-5-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-bromo-1H-imidazole-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.
1H-imidazole-5-sulfonyl chloride: Lacks the bromine atom at the 2-position.
Uniqueness
2-bromo-1H-imidazole-5-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. The bromine atom allows for cross-coupling reactions, while the sulfonyl chloride group enables nucleophilic substitution, making it a valuable intermediate in the synthesis of diverse organic compounds.
Eigenschaften
Molekularformel |
C3H2BrClN2O2S |
|---|---|
Molekulargewicht |
245.48 g/mol |
IUPAC-Name |
2-bromo-1H-imidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7) |
InChI-Schlüssel |
FWDNSFSJGXMUIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)Br)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B13550282.png)
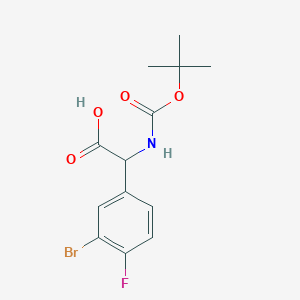
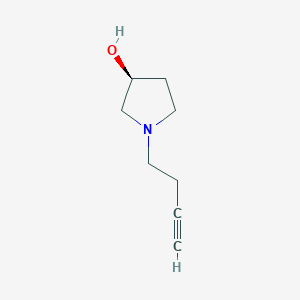
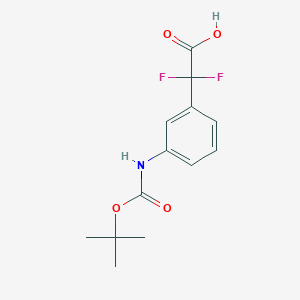

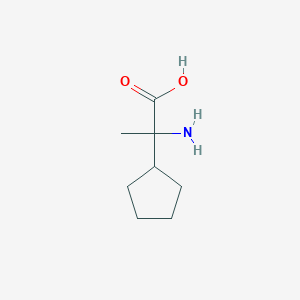
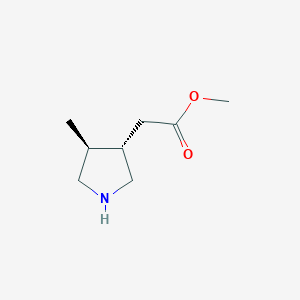
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)


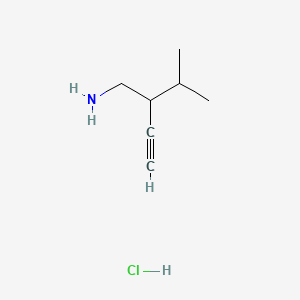
![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
